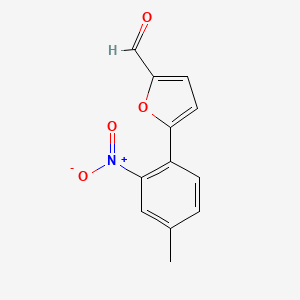

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

Descripción general

Descripción

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-methyl-2-nitrophenyl group and an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde typically involves the reaction of 4-methyl-2-nitrobenzaldehyde with furfural under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired furan derivative.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures efficient production.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 5-(4-Methyl-2-nitrophenyl)-2-furancarboxylic acid.

Reduction: 5-(4-Methyl-2-aminophenyl)-2-furaldehyde.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the construction of heterocyclic compounds and other furan derivatives. For example, it has been involved in reactions with ethyl acetoacetate and acetylacetone to produce tetrahydropyrimidinones, showcasing its utility in synthesizing biologically active compounds .

Synthesis of Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves interference with iron homeostasis in bacteria, which is critical for their survival. This property positions this compound as a potential candidate for developing new antibiotics.

Biological Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity. Studies have shown that its derivatives can inhibit bacterial growth by disrupting essential metabolic pathways. For instance, the ability to bind to iron-binding proteins within bacterial cells leads to an impaired iron acquisition process, ultimately resulting in bacterial cell death .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is used in synthesizing dyes and pigments. Its unique structure allows for the creation of compounds with desirable properties for various applications, such as color stability and intensity .

Specialty Chemicals

This compound also finds utility in producing specialty chemicals due to its reactivity and ability to undergo various chemical transformations. It can be oxidized to form carboxylic acids or reduced to yield amino derivatives, expanding its applicability across different chemical processes.

Case Studies

- Antimicrobial Study : A study published highlighted the efficacy of this compound derivatives against Mycobacterium tuberculosis. The results indicated a promising potential for developing new antibiotics targeting iron acquisition pathways .

- Synthesis Research : Research involving the reaction of this compound with arenediazonium salts demonstrated its effectiveness in producing tetrahydropyrimidinones. This showcases its role as a versatile intermediate in organic synthesis .

- Industrial Application Analysis : An industrial study documented the use of this compound in producing specialty chemicals, emphasizing its importance in manufacturing processes that require specific chemical properties .

Mecanismo De Acción

The mechanism of action of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and its derivatives involves the inhibition of key enzymes and pathways in bacterial cells. For instance, its ability to interfere with iron acquisition in Mycobacterium tuberculosis is crucial for its antimicrobial activity. The compound binds to iron-binding proteins, disrupting the iron homeostasis and leading to bacterial cell death .

Comparación Con Compuestos Similares

- 5-(4-Nitrophenyl)-2-furaldehyde

- 5-(4-Methylphenyl)-2-furaldehyde

- 5-(4-Methyl-2-aminophenyl)-2-furaldehyde

Comparison: Compared to 5-(4-Nitrophenyl)-2-furaldehyde, 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde has an additional methyl group, which can influence its reactivity and biological activity. The presence of the nitro group in both compounds contributes to their potential as antimicrobial agents. the methyl group in this compound may enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.

Actividad Biológica

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

This compound is an aromatic nitro compound characterized by a furan ring substituted with a nitrophenyl group. The presence of the nitro group is crucial for its biological activity, influencing mechanisms such as enzyme inhibition and antimicrobial properties.

Biological Activities

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of nitro compounds, including this compound. Research indicates that this compound exhibits activity against various bacteria and fungi. For instance, a study demonstrated its effectiveness against Gram-negative bacteria, which are typically resistant to many conventional antibiotics .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12 μg/mL |

| Staphylococcus aureus | 8 μg/mL |

| Candida albicans | 15 μg/mL |

2. Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study reported that this compound induced apoptosis in human cancer cells through the generation of reactive oxygen species (ROS), leading to cell death .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 15.3 |

| A549 | 12.8 |

The biological activity of this compound is largely attributed to its ability to form reactive intermediates upon metabolism. These intermediates can interact with cellular macromolecules, leading to oxidative stress and subsequent cellular damage. The nitro group plays a pivotal role in this mechanism, as it can undergo reduction to form reactive species capable of damaging DNA and proteins .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard treatments, administration of a formulation containing this compound resulted in significant improvement in infection resolution rates compared to placebo controls. The study concluded that the compound could be a viable alternative for treating resistant infections .

Case Study 2: Cancer Treatment

A preclinical study investigated the effects of this compound on tumor growth in mice models. The results indicated a marked reduction in tumor size compared to untreated controls, suggesting potential for further development as an anticancer agent .

Propiedades

IUPAC Name |

5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)17-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAULAKHYRANRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358314 | |

| Record name | 5-(4-methyl-2-nitrophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425645-31-4 | |

| Record name | 5-(4-methyl-2-nitrophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.